molecular formula C10H9BrO3 B2973996 Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate CAS No. 1463457-51-3

Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

Cat. No. B2973996
CAS RN: 1463457-51-3
M. Wt: 257.083
InChI Key: VQTZTTWQSQRVDK-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

The benzofuran-based lead compounds were synthesized, and the obtained 2-hydroxy-5-nitrobenzaldehyde was subsequently treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, and the ethyl 5-nitrobenzofuran-2-carboxylate was obtained in good yields and purity .


Chemical Reactions Analysis

The benzofuran ring can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Physical And Chemical Properties Analysis

“Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate” is a white to light yellow crystal powder .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate, have shown strong anti-tumor activities . For example, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on various types of cancer cells .

Antibacterial Activity

Benzofuran derivatives have been found to possess antibacterial properties . This makes them potential candidates for the development of new antibacterial agents.

Anti-Oxidative Activity

Benzofuran compounds have been shown to exhibit anti-oxidative activities . This property could be harnessed in the development of drugs for diseases caused by oxidative stress.

Anti-Viral Activity

Some benzofuran compounds have shown anti-viral activities . For instance, a novel macrocyclic benzofuran compound has been found to have anti-hepatitis C virus activity .

Anticancer Agents

Benzofuran derivatives have been used in the development of anticancer agents . For example, benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have shown anticancer activity against the human ovarian cancer cell line A2780 .

Synthesis of Natural Products

Benzofuran rings are present in many natural products and medicines . Therefore, Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate could be used in the total synthesis of these natural products .

Development of New Synthetic Methods

The synthesis of benzofuran derivatives, including Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate, involves various synthetic methods . These methods could be further developed and optimized, contributing to the field of synthetic chemistry .

Drug Prospects

Due to their diverse pharmacological activities, benzofuran and its derivatives have potential applications as drugs . The study of Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate could lead to the discovery of new drug candidates .

Future Directions

Given the strong biological activities and potential applications of benzofuran compounds, they have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

properties

IUPAC Name

methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTZTTWQSQRVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(O1)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

CAS RN

1463457-51-3
Record name methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate
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